molecular formula C10H7BrFNO3 B11776020 2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide

2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide

Katalognummer: B11776020
Molekulargewicht: 288.07 g/mol
InChI-Schlüssel: NPBPVDSIKZRDDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide is a chemical compound with the molecular formula C10H7BrFNO2 It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide typically involves the bromination and fluorination of benzofuran derivatives, followed by the introduction of the N-hydroxyacetamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficient synthesis. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

  • 2-(2-Bromo-5-fluoro-1-benzofuran-3-yl)acetamide
  • (2-Bromo-5-fluoro-1-benzofuran-3-yl)acetic acid

Uniqueness

2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide is unique due to the presence of both bromine and fluorine atoms, as well as the N-hydroxyacetamide group

Eigenschaften

Molekularformel

C10H7BrFNO3

Molekulargewicht

288.07 g/mol

IUPAC-Name

2-(2-bromo-5-fluoro-1-benzofuran-3-yl)-N-hydroxyacetamide

InChI

InChI=1S/C10H7BrFNO3/c11-10-7(4-9(14)13-15)6-3-5(12)1-2-8(6)16-10/h1-3,15H,4H2,(H,13,14)

InChI-Schlüssel

NPBPVDSIKZRDDR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)C(=C(O2)Br)CC(=O)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.